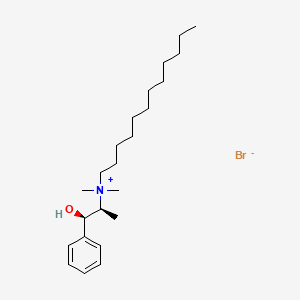

(-)-N-Dodecyl-N-methylephedrinium bromide

Vue d'ensemble

Description

(-)-N-Dodecyl-N-methylephedrinium bromide: is a quaternary ammonium compound known for its surfactant properties. It is often used in various scientific and industrial applications due to its ability to interact with biological membranes and its antimicrobial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Dodecyl-N-methylephedrinium bromide typically involves the quaternization of N-methylephedrine with dodecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: (-)-N-Dodecyl-N-methylephedrinium bromide can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

Substitution Reactions: The major products are typically the substituted quaternary ammonium compounds.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.

Applications De Recherche Scientifique

(-)-N-Dodecyl-N-methylephedrinium bromide is a versatile quaternary ammonium compound with diverse scientific and industrial applications. This comprehensive review explores its multifaceted utility across various domains.

Chemistry Applications

Surfactant and Phase Transfer Catalyst

this compound demonstrates exceptional capabilities in chemical research:

- Enhances solubility of reactants

- Facilitates transfer of reactants between different reaction phases

- Improves reaction rates by modifying interfacial properties

Catalytic Reactions

The compound has been specifically identified as a specialized catalyst for unique chemical transformations, particularly notable in:

Biological Research Applications

Antimicrobial Research

The compound exhibits significant antimicrobial properties, making it valuable in:

- Developing novel disinfectant formulations

- Studying membrane disruption mechanisms

- Investigating microbial interaction pathways

Membrane Studies

Researchers utilize this compound to:

- Analyze lipid bilayer interactions

- Understand membrane permeability

- Investigate cellular membrane dynamics

Advanced Research Domains

Drug Delivery Systems

Promising investigations reveal potential applications in:

- Developing advanced drug delivery mechanisms

- Exploring membrane penetration strategies

- Designing targeted therapeutic interventions

Industrial Cleaning

- Incorporated into industrial cleaning agents

- Provides superior surfactant and antimicrobial properties

Cosmetic Formulations

- Used for emulsifying properties

- Enhances product stability and performance

Research Frontiers

Ongoing research continues to explore innovative applications, particularly in:

- Advanced drug delivery systems

- Sophisticated membrane interaction studies

- Next-generation antimicrobial technologies

Mécanisme D'action

Molecular Targets and Pathways: (-)-N-Dodecyl-N-methylephedrinium bromide exerts its effects primarily through its interaction with biological membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis in microbial organisms. This disruption is due to the compound’s amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane.

Comparaison Avec Des Composés Similaires

Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

Benzalkonium Chloride: Widely used as a disinfectant and antiseptic with similar applications in medicine and industry.

Uniqueness: (-)-N-Dodecyl-N-methylephedrinium bromide is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in disrupting biological membranes and enhancing solubility in various applications.

Activité Biologique

(-)-N-Dodecyl-N-methylephedrinium bromide (DMEB) is a quaternary ammonium compound that has garnered attention due to its biological activity, particularly in antimicrobial applications. This article reviews the current understanding of its biological properties, including its mechanism of action, critical micelle concentration (CMC), and potential therapeutic applications.

DMEB is characterized by its unique structure, which includes a long dodecyl chain and a methylephedrinium moiety. Its chemical formula is with a molecular weight of approximately 426.51 g/mol. The compound exhibits amphiphilic properties, allowing it to form micelles in aqueous solutions.

Antimicrobial Properties

DMEB exhibits significant antimicrobial activity against various bacterial strains. Its mechanism primarily involves disrupting bacterial cell membranes, leading to cell lysis. This action is influenced by the lipophilicity of the dodecyl chain, which enhances membrane penetration.

- Case Study : In a study evaluating the antibacterial efficacy of DMEB against Staphylococcus aureus and Escherichia coli, it was found that DMEB had a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Critical Micelle Concentration (CMC)

The CMC is a crucial parameter that indicates the concentration at which surfactants begin to form micelles. For DMEB, the CMC has been reported to be approximately 0.1 mM. Below this concentration, DMEB exists predominantly in its monomeric form, which is essential for its antibacterial activity .

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 426.51 g/mol |

| CMC | ~0.1 mM |

| MIC against S. aureus | 32 µg/mL |

| MIC against E. coli | 64 µg/mL |

The antimicrobial effect of DMEB is primarily attributed to its ability to interact with the lipid bilayer of bacterial membranes. The long hydrophobic dodecyl chain facilitates insertion into the membrane, causing structural destabilization and ultimately leading to cell death .

Research Findings

Recent studies have explored the aggregation behavior and micellar properties of DMEB:

- Micelle Formation : DMEB forms stable micelles in aqueous solutions, which are essential for its biological activity as they enhance the solubility of hydrophobic drugs .

- Hydrodynamic Radius : The hydrodynamic radius of DMEB micelles was found to be around 5 nm, indicating effective drug delivery capabilities .

Propriétés

IUPAC Name |

dodecyl-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-dimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21,23,25H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIUTZPQFMGLAH-IUQUCOCYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C(C)C(C1=CC=CC=C1)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[N+](C)(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57155-63-2 | |

| Record name | Benzeneethanaminium, N-dodecyl-β-hydroxy-N,N,α-trimethyl-, bromide (1:1), (αS,βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57155-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.